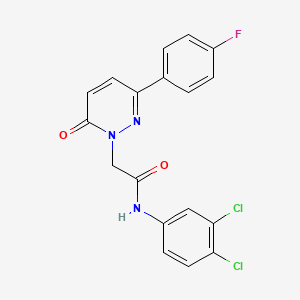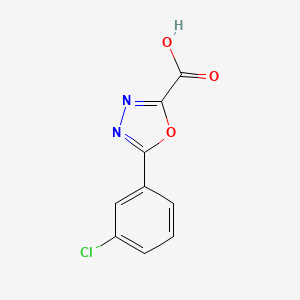
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The presence of a chlorophenyl group at the 5-position and a carboxylic acid group at the 2-position of the oxadiazole ring further defines its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the chlorophenyl group.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Oxidation Products: Higher oxidation state derivatives of the carboxylic acid group.
科学研究应用
Chemistry: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activity. It has been investigated for its antimicrobial, antiviral, and anticancer properties. The presence of the oxadiazole ring is known to enhance the biological activity of compounds, making it a promising candidate for drug development .
Industry: In the materials science field, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to form stable structures makes it suitable for various industrial applications .
作用机制
The mechanism of action of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with DNA and RNA can result in antiviral activity .
相似化合物的比较
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Comparison: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s reactivity and biological activity. For instance, the 3-chlorophenyl derivative may exhibit different binding affinities to biological targets compared to the 4-chlorophenyl or 2-chlorophenyl derivatives. Additionally, the presence of different halogens (e.g., bromine instead of chlorine) can alter the compound’s electronic properties and, consequently, its reactivity and stability .
属性
分子式 |
C9H5ClN2O3 |
|---|---|
分子量 |
224.60 g/mol |
IUPAC 名称 |
5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5(4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
InChI 键 |
FEWZZMSUSUSAFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


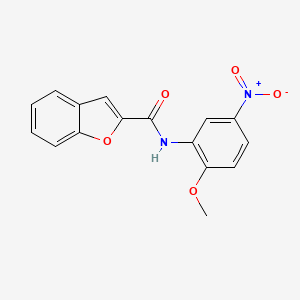

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole](/img/structure/B14867213.png)
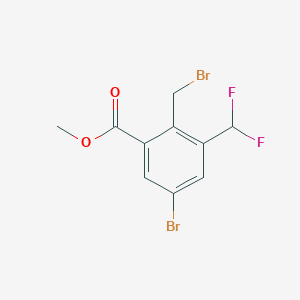
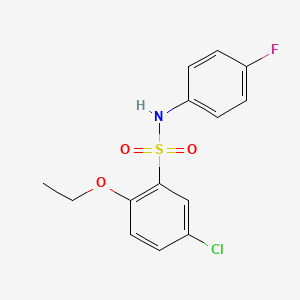
![6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14867237.png)
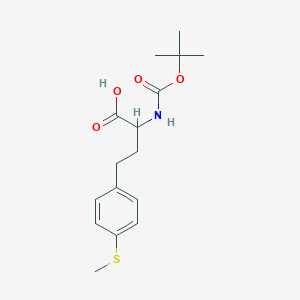

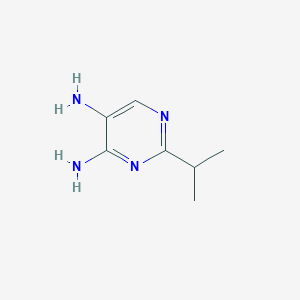
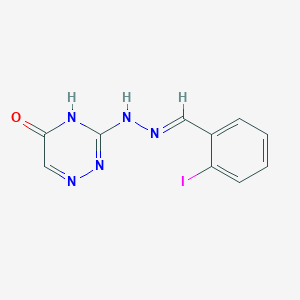
![1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14867260.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14867275.png)

